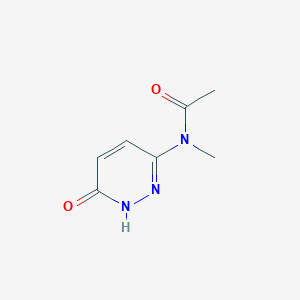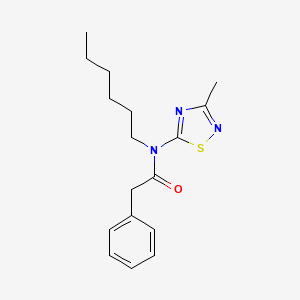![molecular formula C14H12ClN3 B12932238 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine CAS No. 141472-88-0](/img/structure/B12932238.png)
1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the 3-chlorobenzyl group in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as copper(I) iodide can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antifungal and antibacterial agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to antifungal effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with the chlorine atom in the para position.
1-(3-Bromobenzyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with a bromine atom instead of chlorine.
1-(3-Methylbenzyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical properties and biological activities. The chlorine atom enhances the compound’s ability to interact with molecular targets, making it a valuable compound in medicinal chemistry research.
Propiedades
Número CAS |
141472-88-0 |
|---|---|
Fórmula molecular |
C14H12ClN3 |
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
1-[(3-chlorophenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C14H12ClN3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) |
Clave InChI |
VXCWJWHHHGVVFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



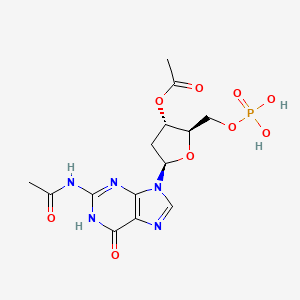


![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
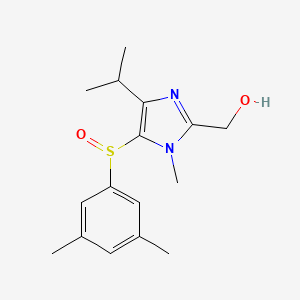
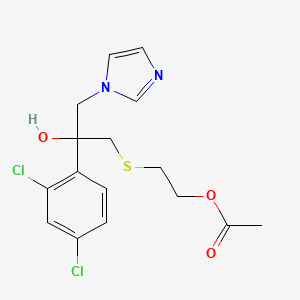

![5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12932234.png)

